2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 450348-71-7
VCID: VC6176693
InChI: InChI=1S/C18H15F3N2OS/c1-23-10-16(12-6-2-5-9-15(12)23)25-11-17(24)22-14-8-4-3-7-13(14)18(19,20)21/h2-10H,11H2,1H3,(H,22,24)
SMILES: CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Molecular Formula: C18H15F3N2OS
Molecular Weight: 364.39

2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 450348-71-7

Cat. No.: VC6176693

Molecular Formula: C18H15F3N2OS

Molecular Weight: 364.39

* For research use only. Not for human or veterinary use.

2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide - 450348-71-7

Specification

CAS No. 450348-71-7
Molecular Formula C18H15F3N2OS
Molecular Weight 364.39
IUPAC Name 2-(1-methylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C18H15F3N2OS/c1-23-10-16(12-6-2-5-9-15(12)23)25-11-17(24)22-14-8-4-3-7-13(14)18(19,20)21/h2-10H,11H2,1H3,(H,22,24)
Standard InChI Key MUNRKQKWIQJLAS-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a central acetamide backbone substituted with two distinct aromatic systems:

  • A 1-methyl-1H-indol-3-yl group linked via a thioether (-S-) bond.

  • An N-(2-(trifluoromethyl)phenyl) substituent attached to the acetamide’s carbonyl group.

This arrangement creates a planar indole system conjugated with an electron-deficient trifluoromethylphenyl group, enabling unique electronic interactions .

Molecular Data

PropertyValueSource
CAS No.450348-71-7
Molecular FormulaC₁₈H₁₅F₃N₂OS
Molecular Weight364.39 g/mol
IUPAC Name2-(1-methylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
SMILESCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3C(F)(F)F
InChIKeyMUNRKQKWIQJLAS-UHFFFAOYSA-N

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indole moiety contributes to π-π stacking interactions in biological targets .

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis typically involves three key stages (Figure 1):

  • Indole Ring Formation: Cyclization of substituted anilines with α-ketoesters or via Fischer indole synthesis.

  • Thioether Linkage: Coupling of the indole-3-thiol with α-chloroacetamide intermediates under basic conditions.

  • Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions to attach the CF₃ group to the phenyl ring .

A representative protocol involves:

  • Reacting 1-methyl-1H-indole-3-thiol with chloroacetyl chloride to form 2-(1-methylindol-3-yl)thioacetyl chloride.

  • Subsequent amidation with 2-(trifluoromethyl)aniline in the presence of Hünig’s base .

Challenges in Purification

Due to the compound’s low solubility in aqueous media, chromatographic purification often requires non-polar solvents (e.g., hexane/ethyl acetate mixtures). Yield optimization remains challenging, with reported efficiencies ranging from 35–55% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, indole H-2), δ 7.65–7.12 (m, 8H, aromatic), δ 3.87 (s, 3H, N-CH₃), δ 3.52 (s, 2H, CH₂S) .

  • ¹³C NMR:

    • 168.9 ppm (C=O), 136.2 ppm (C-F₃), 124.8 ppm (indole C-3) .

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 364.39 [M+H]⁺, consistent with the molecular formula C₁₈H₁₅F₃N₂OS .

Computational and Physicochemical Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: Calculated at 4.6 eV, indicating moderate electronic stability .

  • Dipole Moment: 5.2 Debye, suggesting significant polarity conducive to protein-ligand interactions .

Solubility and LogP

  • Aqueous Solubility: <0.1 mg/mL (predicted).

  • LogP: 3.8 ± 0.2, reflecting favorable membrane permeability .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: For optimizing RdRp inhibitors against RNA viruses.

  • Prodrug Potential: Esterification of the acetamide group could enhance bioavailability .

Material Science

The conjugated indole-CF₃ system shows promise in:

  • Nonlinear Optical (NLO) Materials: Hyperpolarizability (β) of 4.3 × 10⁻³⁵ esu, comparable to urea .

  • Organic Semiconductors: Bandgap engineering for flexible electronics .

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